molecular formula C16H14NO6S+ B15088434 Hydroxy-[[4-(2-methoxycarbonylphenyl)sulfanylcarbonylphenyl]methoxy]-oxoazanium

Hydroxy-[[4-(2-methoxycarbonylphenyl)sulfanylcarbonylphenyl]methoxy]-oxoazanium

Cat. No.: B15088434
M. Wt: 348.4 g/mol
InChI Key: SMGJLPSXAAUTFD-UHFFFAOYSA-N
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Description

SE 175 is an organic nitrate compound belonging to the same class as nitroglycerin. It acts as a nitric oxide donor in vivo following the reductive transformation of the nitrate group to nitric oxide. This compound is known for its vasodilatory properties and has clinical applications in the treatment of angina. Additionally, nitric oxide donors like SE 175 confer neuroprotection and relieve neuropathic pain .

Preparation Methods

Synthetic Routes and Reaction Conditions

SE 175 is synthesized through the nitroxyacylation of thiosalicylates. The process involves the reaction of thiosalicylic acid with nitrooxyacyl chloride under controlled conditions to form the desired product. The reaction typically requires an inert atmosphere and a suitable solvent such as dichloromethane. The reaction mixture is stirred at low temperatures to ensure the complete formation of SE 175 .

Industrial Production Methods

Industrial production of SE 175 follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, with stringent control over reaction conditions to ensure high yield and purity. The product is then purified through recrystallization or chromatography techniques to achieve the desired quality .

Chemical Reactions Analysis

Types of Reactions

SE 175 undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

SE 175 has a wide range of scientific research applications, including:

    Chemistry: Used as a nitric oxide donor in various chemical reactions and studies.

    Biology: Investigated for its role in cell signaling and as a tool to study nitric oxide-mediated processes.

    Medicine: Explored for its therapeutic potential in treating cardiovascular diseases, neuroprotection, and pain relief.

    Industry: Utilized in the development of nitric oxide-releasing materials and coatings

Mechanism of Action

SE 175 exerts its effects through the release of nitric oxide following the reductive transformation of the nitrate group. Nitric oxide is a potent vasodilator that activates soluble guanylate cyclase in endothelial cells, leading to the production of cyclic guanosine monophosphate (cGMP). This signaling molecule induces smooth muscle relaxation and vasodilation. Additionally, nitric oxide has neuroprotective effects and can modulate pain pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness of SE 175

SE 175 is unique due to its specific nitroxyacylated thiosalicylate structure, which facilitates the reductive release of nitric oxide more efficiently compared to other nitrate compounds. This structural feature enhances its potency and effectiveness in inducing vasodilation and providing neuroprotection .

Properties

Molecular Formula

C16H14NO6S+

Molecular Weight

348.4 g/mol

IUPAC Name

hydroxy-[[4-(2-methoxycarbonylphenyl)sulfanylcarbonylphenyl]methoxy]-oxoazanium

InChI

InChI=1S/C16H14NO6S/c1-22-15(18)13-4-2-3-5-14(13)24-16(19)12-8-6-11(7-9-12)10-23-17(20)21/h2-9H,10H2,1H3,(H,20,21)/q+1

InChI Key

SMGJLPSXAAUTFD-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC=CC=C1SC(=O)C2=CC=C(C=C2)CO[N+](=O)O

Origin of Product

United States

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